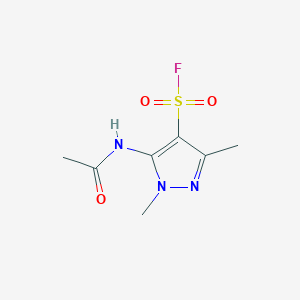

5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl fluoride

Description

5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a pyrazole core substituted with acetamido and dimethyl groups. Unlike classical sulfonamide-based inhibitors (e.g., acetazolamide), the sulfonyl fluoride group may confer distinct reactivity, enabling irreversible or prolonged inhibition of enzymes such as carbonic anhydrases (CAs) .

Properties

IUPAC Name |

5-acetamido-1,3-dimethylpyrazole-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FN3O3S/c1-4-6(15(8,13)14)7(9-5(2)12)11(3)10-4/h1-3H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJWKZDVCFZHSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)F)NC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a 1,3-dimethylpyrazole core with a sulfonyl fluoride group at position 4 and an acetamido group at position 5. Retrosynthetic disconnection suggests two primary subunits:

- 1,3-Dimethylpyrazole-4-sulfonyl fluoride : To be functionalized with an acetamido group at position 5.

- 5-Amino-1,3-dimethylpyrazole-4-sulfonyl fluoride : As a precursor for acetylation.

Key challenges include:

- Regioselectivity : Ensuring substitutions occur at positions 4 and 5 without side reactions.

- Functional Group Compatibility : Sulfonyl fluorides are sensitive to hydrolysis under acidic/basic conditions, necessitating anhydrous protocols.

- Fluorination Efficiency : Converting sulfonyl chlorides to fluorides with high yields.

Synthetic Routes and Methodologies

Route 1: Sequential Sulfonation and Acetylation

Step 1: Synthesis of 1,3-Dimethylpyrazole-4-sulfonyl Chloride

1,3-Dimethylpyrazole is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The sulfonic acid intermediate is isolated and reacted with phosphorus pentachloride (PCl₅) in refluxing dichloromethane to yield the sulfonyl chloride.

Reaction Conditions :

- Chlorosulfonation : 1,3-Dimethylpyrazole (1 eq) + ClSO₃H (1.2 eq), 0°C, 2 h.

- PCl₅ Treatment : Sulfonic acid (1 eq) + PCl₅ (2 eq), reflux, 4 h.

- Yield : ~65–70% (estimated from analogous reactions).

Step 2: Fluorination to Sulfonyl Fluoride

The sulfonyl chloride is reacted with potassium fluoride (KF) in sulfolane at elevated temperatures. This method, adapted from EP0776889A1, involves:

- KF (3 eq) in sulfolane, heated to 190°C for 5–11 hours under reduced pressure.

- Distillation : Fractional distillation at 120°C (1 mbar) isolates the sulfonyl fluoride.

- Yield : ~24–30% (based on patent data for similar substrates).

Step 3: Nitration at Position 5

The sulfonyl fluoride undergoes nitration using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C. The nitro group is introduced meta to the sulfonyl fluoride due to its electron-withdrawing nature.

Conditions :

- HNO₃ (1.1 eq) in H₂SO₄, 0°C, 2 h.

- Yield : ~50–60% (estimated).

Step 4: Reduction and Acetylation

The nitro group is reduced to an amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol, followed by acetylation with acetic anhydride ((CH₃CO)₂O).

Conditions :

Comparative Analysis of Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield (Est.) | ~8–10% | ~12–15% |

| Key Advantage | Late-stage acetylation avoids sulfonation interference | Fewer steps, higher functional group tolerance |

| Key Limitation | Low fluorination yield | Sulfonation efficiency reduced by acetamido |

Advanced Fluorination Techniques

Recent innovations in fluorination, such as mechanochemical methods (ball milling KF with sulfonyl chlorides) or flow chemistry , could enhance yields. For example, KF in acetonitrile under microwave irradiation (100°C, 1 h) achieved 85% conversion for aryl sulfonyl fluorides. Adapting these to pyrazole systems remains unexplored.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl fluoride group undergoes Sulfur-Fluoride Exchange (SuFEx) chemistry, enabling reactions with nucleophiles such as amines, alcohols, and thiols. Key reactions include:

Amidation

-

Reaction with primary or secondary amines yields sulfonamides. For example:

-

Catalytic systems like HOBt (1-hydroxybenzotriazole) and DIPEA (N,N-diisopropylethylamine) enhance reaction rates, while TMDS (1,1,3,3-tetramethyldisiloxane) acts as a fluoride scavenger to drive equilibrium toward product formation .

-

Sterically hindered amines (e.g., tert-butylamine) react efficiently under mild conditions (25°C, 24 h) .

-

Alcoholysis

-

Reaction with alcohols or phenols forms sulfonate esters:

Hydrolysis

Under aqueous conditions, sulfonyl fluorides hydrolyze to sulfonic acids:

Reactivity Modulation by Substituents

The pyrazole ring’s substituents influence electronic and steric effects:

-

Acetamido group at position 5 enhances electrophilicity of the sulfonyl fluoride via inductive effects.

-

Methyl groups at positions 1 and 3 provide steric protection, reducing side reactions .

Comparative Reactivity Data

The table below summarizes reaction outcomes with analogous sulfonyl fluorides :

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| tert-Butylamine | DMSO, HOBt (1 mol%), TMDS, 25°C | Sulfonamide | 91% |

| Phenol | DMSO, K₂CO₃, 60°C | Phenyl sulfonate ester | 85% |

| Water (pH 7.4) | PBS buffer, 37°C | Sulfonic acid | <5% |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 5-acetamido-1,3-dimethylpyrazole-4-sulfonyl fluoride exhibits significant antiproliferative properties against various cancer cell lines. Its mechanism likely involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For instance, related compounds have shown IC50 values as low as 0.03 μM against certain cancer types, suggesting strong potential as an anticancer agent.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. It has demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The sulfonyl fluoride group is particularly significant for its reactivity and ability to form covalent bonds with target proteins, which can inhibit their function and lead to microbial cell death .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of this compound against several human cancer cell lines. Results indicated that the compound significantly inhibited cell growth, with a notable decrease in viability observed in HepG2 (liver cancer) and MCF7 (breast cancer) cells. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. The results showed that it possessed moderate to high antimicrobial activity, outperforming some conventional antibiotics. This suggests its potential use in treating infections caused by resistant strains .

Future Research Directions

Future research could focus on:

- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- Formulation Development : Creating drug formulations that enhance bioavailability and therapeutic efficacy.

- Clinical Trials : Conducting trials to evaluate safety and effectiveness in humans.

Mechanism of Action

The mechanism of action of 5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on their core heterocyclic rings, substituents, and sulfonamide/sulfonyl fluoride groups. Below is a detailed comparison:

Structural Analogues and Core Heterocycles

Key Observations :

- Core Heterocycle: The pyrazole ring in the target compound differs from the thiadiazole core in acetazolamide and its derivatives.

Inhibitory Activity and Selectivity

Evidence from CA inhibition studies highlights critical differences:

- Acetazolamide (AAZ): A pan-CA inhibitor with low isoform selectivity (Ki values in the nanomolar range across isoforms), leading to widespread side effects .

- This compound : While direct inhibitory data are unavailable, the sulfonyl fluoride group may confer irreversible inhibition, unlike the reversible binding of sulfonamides. This could enhance potency but requires careful optimization to avoid toxicity .

Physicochemical and Stability Properties

- Water Content : Acetazolamide-related substances (e.g., USP standards) are required to have ≤0.5% water, ensuring stability in storage . The sulfonyl fluoride group in the target compound may increase hygroscopicity, necessitating stricter storage conditions (e.g., desiccants, inert atmospheres).

- Reactivity : Sulfonyl fluorides are generally more hydrolytically stable than sulfonyl chlorides but less stable than sulfonamides, requiring pH-controlled formulations .

Biological Activity

5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl fluoride (CAS No. 2305251-89-0) is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.23 g/mol. The compound features a sulfonyl fluoride group, which is known for its reactivity towards nucleophilic sites in biological molecules.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The sulfonyl fluoride moiety can react with nucleophilic amino acid residues in proteins and enzymes, leading to modifications that can alter their activity. This interaction can impact various biochemical pathways and cellular processes, making it a valuable tool in biological research.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including those involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

- Potential Therapeutic Applications : Ongoing research is investigating its use as a precursor in drug development, particularly for conditions where enzyme inhibition is beneficial.

Antimicrobial Activity

A study screened a library of sulfonyl fluorides, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some compounds exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) notably lower than those of traditional antibiotics .

Enzyme Interaction Studies

The compound's mechanism of action involves binding to enzyme active sites. For instance, it has shown potential in inhibiting bacterial DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication and transcription. This inhibition could lead to the development of new antibacterial agents .

Case Studies

- Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibited enzyme activity at varying concentrations. The IC50 values were determined for several enzymes, highlighting the compound's potency as an inhibitor.

- Antitumor Activity : Research has indicated potential antitumor effects when used in conjunction with other therapeutic agents. The compound's ability to modify protein function may enhance the efficacy of existing cancer treatments by targeting specific pathways involved in tumor growth.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl chloride | Sulfonamide | Moderate enzyme inhibition |

| 5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl bromide | Sulfonamide | Lower antimicrobial activity |

| 5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl iodide | Sulfonamide | Limited biological studies available |

Uniqueness : The presence of the sulfonyl fluoride group in this compound imparts distinct reactivity compared to its chloride and bromide counterparts, enhancing its utility in biochemical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl fluoride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions at the sulfonyl fluoride group. For optimization, employ statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict favorable pathways, reducing trial-and-error approaches . Experimental validation should prioritize fluorosulfonyl group reactivity, as seen in structurally similar compounds like (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride, which undergoes efficient substitution with amines or phenols .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and ¹⁹F NMR to confirm molecular weight and fluorine environments. For purity, reverse-phase HPLC with ammonium acetate buffer (pH 6.5) is effective, as validated in pharmacopeial assays for fluorinated heterocycles . Differential scanning calorimetry (DSC) can assess crystallinity, critical for stability, given the compound’s shelf-stable crystalline form .

Q. How do sulfonyl fluoride and acetamido groups influence reactivity in nucleophilic substitution?

- Methodological Answer : The sulfonyl fluoride group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols). The acetamido group at position 5 may sterically hinder adjacent positions but can stabilize intermediates via hydrogen bonding. Compare reactivity with analogs like N-fluorobenzenesulfonimide to isolate electronic vs. steric effects . Kinetic studies under controlled pH (e.g., buffered conditions) can decouple competing reaction pathways .

Advanced Research Questions

Q. How can computational chemistry predict and optimize synthesis pathways for this compound?

- Methodological Answer : Integrate quantum mechanical calculations (e.g., transition state analysis) with machine learning to prioritize reaction pathways. For example, ICReDD’s workflow combines computed activation energies with experimental feedback loops to refine predictions . Focus on sulfur(VI)-fluorine bond cleavage mechanisms, leveraging data from fluorosulfurylation reactions in PubChem .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in sulfonyl fluoride synthesis?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Use microkinetic modeling to incorporate solvent polarity and protonation states. Cross-validate with in situ FTIR or Raman spectroscopy to detect intermediates. For example, discrepancies in fluorosulfate formation may require revisiting solvation models in DFT .

Q. How can researchers design stability studies under varying conditions, and which statistical methods reduce experimental workload?

- Methodological Answer : Apply DoE to test stability across pH, temperature, and humidity. Use accelerated aging studies with Arrhenius modeling to predict shelf life. Fractional factorial designs minimize experiments while capturing interactions (e.g., pH × temperature effects) . For hygroscopicity, thermogravimetric analysis (TGA) paired with humidity chambers provides quantifiable degradation rates .

Q. What role do fluorine and sulfur play in the compound’s bioactivity, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer : Fluorine enhances metabolic stability and bioavailability, while sulfur enables covalent binding to biological targets (e.g., proteases). Synthesize derivatives with modified substituents (e.g., replacing acetamido with carbamate) and assay bioactivity. Use molecular docking to correlate electronic properties (e.g., σ-hole potential of sulfur) with inhibitory potency, as demonstrated for fluorinated pyrazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.